molecular formula C21H14BrClN2OS B12473550 6-bromo-N-(4-chlorophenyl)-8-methyl-2-(thiophen-2-yl)quinoline-4-carboxamide

6-bromo-N-(4-chlorophenyl)-8-methyl-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B12473550
M. Wt: 457.8 g/mol
InChI Key: UYBINHFMJINGMD-UHFFFAOYSA-N
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Description

6-bromo-N-(4-chlorophenyl)-8-methyl-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(4-chlorophenyl)-8-methyl-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, bromination, and subsequent functionalization with the chlorophenyl and thiophene groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(4-chlorophenyl)-8-methyl-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified quinoline compounds.

Scientific Research Applications

6-bromo-N-(4-chlorophenyl)-8-methyl-2-(thiophen-2-yl)quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-chlorophenyl)-8-methyl-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-N-(4-chlorophenyl)-5-methyl-2-(thiophen-2-yl)quinoline-4-carboxamide
  • 6-bromo-N-(4-chlorophenyl)-7-methyl-2-(thiophen-2-yl)quinoline-4-carboxamide
  • 6-bromo-N-(4-chlorophenyl)-8-methyl-2-(furan-2-yl)quinoline-4-carboxamide

Uniqueness

6-bromo-N-(4-chlorophenyl)-8-methyl-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H14BrClN2OS

Molecular Weight

457.8 g/mol

IUPAC Name

6-bromo-N-(4-chlorophenyl)-8-methyl-2-thiophen-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H14BrClN2OS/c1-12-9-13(22)10-16-17(21(26)24-15-6-4-14(23)5-7-15)11-18(25-20(12)16)19-3-2-8-27-19/h2-11H,1H3,(H,24,26)

InChI Key

UYBINHFMJINGMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CS4)Br

Origin of Product

United States

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